![molecular formula C22H20N2O2 B5716634 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)
1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. AQ-13 belongs to the class of naphthoquinone derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and antiparasitic effects.
Wirkmechanismus
The mechanism of action of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to inhibit the activity of several enzymes involved in cellular respiration and energy metabolism, leading to a decrease in ATP production and an increase in ROS production. This, in turn, leads to DNA damage, activation of apoptotic pathways, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to exhibit antiviral and antibacterial effects, making it a promising candidate for the development of new therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is its potent cytotoxicity against a wide range of cancer cell lines. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer therapeutics. However, 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations for lab experiments, including its instability in aqueous solutions and its potential to generate ROS, which can interfere with experimental results.
Zukünftige Richtungen
Future research on 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its chemical structure to improve its potency and selectivity. In addition, studies should be conducted to evaluate the pharmacokinetics and pharmacodynamics of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione in animal models and human clinical trials. Finally, 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione should be tested in combination with other anticancer agents to evaluate its potential as a synergistic therapy for cancer treatment.
Synthesemethoden
1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be synthesized by a multi-step process involving the reaction of 1,4-naphthoquinone with cyclohexylamine in the presence of an oxidizing agent. The resulting product is then subjected to a series of chemical reactions, including reduction, cyclization, and oxidation, to yield 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione in high purity and yield. The synthesis of 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been optimized to minimize the use of toxic reagents and solvents, making it a more environmentally friendly process.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer. In addition to its anticancer activity, 1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to exhibit antiviral and antibacterial effects, making it a promising candidate for the development of new therapeutics.
Eigenschaften
IUPAC Name |
16-(cyclohexylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h4-6,9-13,23H,1-3,7-8H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYYTRKXMSTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

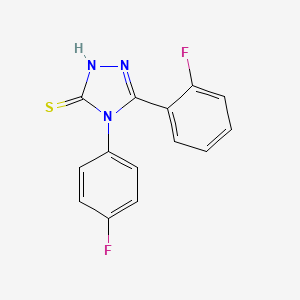
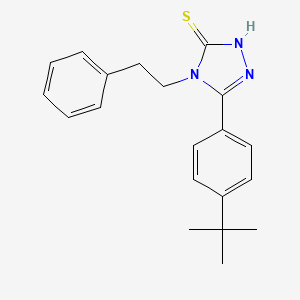
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
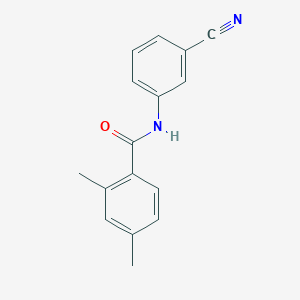
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
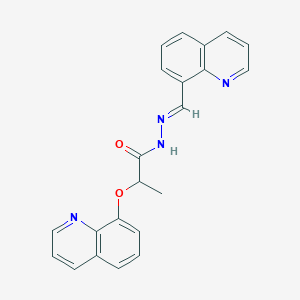
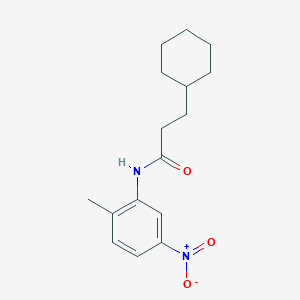
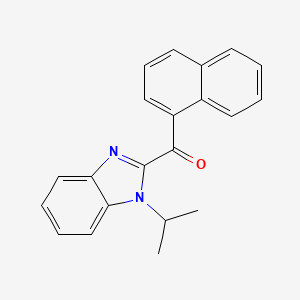
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)
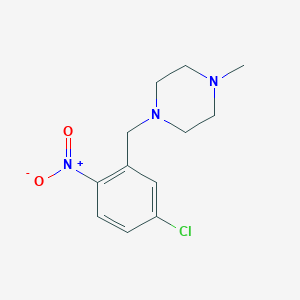


![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)